MGCD-265, also known as Glesatinib, is a small molecule inhibitor primarily targeting the c-Met receptor and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its chemical formula is C21H22ClN5O2S, and it has a CAS number of 875337-44-3. This compound is notable for its selectivity, exhibiting potent inhibitory activity against c-Met and VEGFR2 with IC50 values of approximately 0.029 µM and 0.01 µM, respectively . The compound has been developed for therapeutic applications, particularly in oncology, due to its role in inhibiting tumor growth and angiogenesis.
MGCD-265 functions as a type II inhibitor, meaning it binds to the inactive form of the c-Met receptor, preventing its activation by hepatocyte growth factor. This inhibition leads to a decrease in downstream signaling pathways that promote cell proliferation and survival. The mechanism of action involves the disruption of phosphorylation events critical for receptor activation and subsequent cellular responses . The compound also shows activity against other receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR3, RON, and TIE-2, which are involved in angiogenesis and tumor progression .
The biological activity of MGCD-265 has been extensively studied in preclinical models. It has demonstrated efficacy in reducing tumor growth in various cancer types, including non-small cell lung cancer and gastric cancer. The compound's ability to inhibit both c-Met and VEGFR2 makes it a dual-action agent that not only targets tumor cells directly but also disrupts the blood supply to tumors by inhibiting angiogenesis . Clinical trials have shown promising results regarding its safety profile and therapeutic potential .
The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to standard organic synthesis methodologies .
MGCD-265 is primarily investigated for its applications in cancer therapy. Its dual inhibition of c-Met and VEGFR2 positions it as a potential treatment option for:
Additionally, ongoing research explores its use in overcoming resistance to other targeted therapies .
Interaction studies have revealed that MGCD-265 can influence the pharmacokinetics of other drugs. For instance, it has been noted that co-administration with acetaminophen can increase serum concentrations of the latter, indicating potential drug-drug interactions that require careful monitoring during clinical use . Furthermore, studies have shown that MGCD-265 can modulate the effects of other therapeutic agents by altering signaling pathways involved in drug resistance mechanisms .
Several compounds exhibit similar mechanisms or target profiles as MGCD-265. Here are some notable examples:
Compound Name | Target(s) | Unique Features |
---|---|---|
Glesatinib (MGCD-265) | c-Met, VEGFR1/2/3 | Dual inhibition; potent against multiple RTKs |
Crizotinib | c-Met, ALK | First-in-class; primarily targets ALK |
Cabozantinib | c-Met, VEGFR2 | Approved for medullary thyroid cancer; multi-targeted |
Tivantinib | c-Met | Selective for c-Met; used in clinical trials |
Foretinib | c-Met, VEGFR2 | Broad spectrum RTK inhibition |
MGCD-265 stands out due to its selective potency against both c-Met and VEGFR2 compared to others that may focus on a single target or have broader but less selective activity profiles. Its unique mechanism as a type II inhibitor also differentiates it from many first-generation inhibitors that primarily target active forms of receptors.
Irritant